molecular formula C13H13FO2 B2931557 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287322-56-7

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2931557
CAS RN: 2287322-56-7
M. Wt: 220.243
InChI Key: ORWOTDAXFOAZEE-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP) compound . It is a potentially useful bicyclo[1.1.1]pentane building block . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach involves the incorporation of a fluorine atom into organic molecules to fine-tune their physicochemical properties . The synthesis of this compound showcases the application of this motif as a probe in a biological study .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core with a 2-fluoro-6-methylphenyl group attached at the 3-position and a carboxylic acid group attached at the 1-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the incorporation of a fluorine atom into organic molecules . This process can adjust the acidity/basicity of the neighboring functional groups .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups . For example, bridge-fluorination of acid 28 significantly increased its acidity from pKa (28) = 4.2 to pKa (12) = 3.5 .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry . Given the high popularity of bicyclo[1.1.1]pentanes, it is not surprising that chemists are interested in selectively decorating them with a fluorine atom . This compound could serve as a useful building block for the synthesis of new drug candidates .

properties

IUPAC Name

3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-3-2-4-9(14)10(8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWOTDAXFOAZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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